molecular formula C11H16 B156592 2,9-Undecadiyne CAS No. 1785-53-1

2,9-Undecadiyne

Cat. No.: B156592
CAS No.: 1785-53-1
M. Wt: 148.24 g/mol
InChI Key: FKKNTXVGHXTKPZ-UHFFFAOYSA-N
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Description

2,9-Undecadiyne is an organic compound with the molecular formula C₁₁H₁₆ It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,9-Undecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. This method typically employs reagents such as palladium acetate, triphenylphosphine, and copper iodide under an inert atmosphere. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis can be applied. Industrial production would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,9-Undecadiyne undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert the triple bonds into single bonds, yielding undecane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Undecane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,9-Undecadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,9-Undecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Undecadiyne
  • 1,10-Undecadiyne
  • 1,8-Cyclopentadecadiyne

Comparison

2,9-Undecadiyne is unique due to the position of its triple bonds, which imparts distinct reactivity compared to other similar compounds. For instance, 1,6-Undecadiyne and 1,10-Undecadiyne have triple bonds at different positions, leading to variations in their chemical behavior and applications. The specific placement of the triple bonds in this compound makes it particularly useful in certain synthetic pathways and reactions.

Properties

IUPAC Name

undeca-2,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKNTXVGHXTKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537907
Record name Undeca-2,9-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-53-1
Record name 2,9-Undecadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undeca-2,9-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the exclusive formation of the 1,4-pentamethylene Dewar pyridone (1a) from 2,9-undecadiyne?

A1: The research highlights that reacting this compound with aluminum trichloride and phenyl isocyanate yields predominantly the 1,4-pentamethylene Dewar pyridone (1a) [, ]. This selectivity is interesting because other possible isomers could theoretically form. The researchers suggest that the regiospecific reactivity of an intermediate (4a) might explain this preference [, ]. Understanding the factors driving this selectivity is crucial for efficiently synthesizing desired isomers and potentially designing new synthetic routes to related compounds.

Q2: Why did attempts to convert the Dewar pyridone (1a) to the target pyridinophan-6-one fail? What alternative product was observed?

A2: The researchers attempted to convert the synthesized Dewar pyridone (1a) into pyridinophan-6-one using methods like irradiation, thermolysis, and acid catalysis. Unfortunately, these efforts proved unsuccessful [, ]. Instead, they observed a rearrangement of 1a to an ortho-annelated pyridone (13) under thermolysis and acid catalysis, confirmed through X-ray crystallography [, ]. This finding underscores the complexities of chemical synthesis and highlights the possibility of unexpected reaction pathways, even with established methods. Further investigation into the mechanism behind this rearrangement could provide insights for potentially achieving the desired pyridinophan-6-one structure through modified synthetic strategies.

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